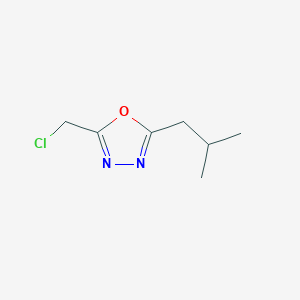
3-(4-Chlorophenyl)-3-chloro-3H-diazirine
Descripción general
Descripción
3-(4-Chlorophenyl)-3-chloro-3H-diazirine, also known as CPDA, is a diazirine compound that has been widely used in scientific research due to its unique properties. It is a photoaffinity labeling agent that can covalently crosslink with proteins upon exposure to ultraviolet (UV) light. This allows researchers to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions in a non-invasive and reversible manner.
Mecanismo De Acción
3-(4-Chlorophenyl)-3-chloro-3H-diazirine works by covalently crosslinking with proteins upon exposure to UV light. The diazirine ring in this compound is highly reactive and can form a covalent bond with nearby amino acid residues in proteins. This allows researchers to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions in a non-invasive and reversible manner.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Chlorophenyl)-3-chloro-3H-diazirine is its ability to label proteins in a non-invasive and reversible manner. This allows researchers to study protein interactions without disrupting the native structure and function of the protein. This compound is also highly specific and can label individual proteins in complex mixtures.
One limitation of this compound is its dependence on UV light for crosslinking. This can limit its use in certain experimental conditions, such as in vivo studies where UV light cannot penetrate tissues. This compound also requires careful optimization of experimental conditions, such as the concentration of this compound and the duration of UV exposure, to avoid non-specific crosslinking.
Direcciones Futuras
For the use of 3-(4-Chlorophenyl)-3-chloro-3H-diazirine in scientific research include the development of new labeling strategies, such as the use of visible light for crosslinking, and the optimization of experimental conditions for specific applications. This compound may also be used in combination with other labeling agents, such as biotin or fluorescent dyes, to increase the specificity and sensitivity of protein labeling. Finally, this compound may have potential applications in drug discovery, particularly in the identification of novel protein targets for drug development.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-3-chloro-3H-diazirine has been used in a variety of scientific research applications, including proteomics, drug discovery, and neuroscience. It has been used to identify protein-protein interactions in complex mixtures, to study the binding sites of small molecules on proteins, and to investigate the structure and function of ion channels in neurons.
Propiedades
IUPAC Name |
3-chloro-3-(4-chlorophenyl)diazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJJENVUDZMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)



![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)
![4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B3264411.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)





